molecular formula C4H5FN2 B7960250 5-fluoro-1-methyl-1H-pyrazole CAS No. 69843-15-8

5-fluoro-1-methyl-1H-pyrazole

Cat. No. B7960250
CAS RN: 69843-15-8
M. Wt: 100.09 g/mol
InChI Key: HRPGIUQCVKHIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of 5-fluoro-1-methyl-1H-pyrazole involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) . The process uses a difluoromethyl-pyrazole compound dissolved in an inert solvent as a starting material .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1-methyl-1H-pyrazole is based on structures generated from information available in ECHA’s databases . The molecular formula of this compound is C6H4F4N2O2 .


Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-1-methyl-1H-pyrazole are diverse and include a variety of synthesis methods . These include a silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .

Scientific Research Applications

  • Synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one : N-Methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole led to the efficient synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, indicating its potential in organic synthesis processes (Hanamoto et al., 2008).

  • Preparation of 4-Fluoro-5-(perfluoroalkyl)pyrazoles : The synthesis of a series of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks, highlighting its role in creating fluorinated pyrazoles used in aromatic, aliphatic, carbohydrate derivatives, and bis(pyrazole) derivatives (Bouillon et al., 2001).

  • Electrochemical Properties in Ionic Liquid : Investigation into the electrochemical properties of fluorinated hydrazino-pyrazoles in ionic liquid, which could lead to more sustainable methods for obtaining pyrazolotriazoles (Costea et al., 2014).

  • Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles : Research on 4H-pyrazoles for their use in "click" chemistry, focusing on late-stage fluorination to produce 4-fluoro-4-methyl-4H-pyrazoles and their reactivity (Abularrage et al., 2020).

  • Synthesis of Aryl Pyrazole 5-Fluorouracil Compounds : Synthesis and insecticidal evaluation of aryl pyrazole derivatives containing 5-fluorouracil, demonstrating the compound's potential in pest control (Chen et al., 2014).

  • Synthesis and Pharmacological Screening : Synthesis of benzothiazole and pyrazole moieties, which have shown potential for antimicrobial and anti-oxidant activities (Raparla et al., 2013).

  • Molecular and Pharmacological Evaluation of Pyrazole Derivatives : Evaluation of the analgesic, anti-inflammatory, and vasorelaxant effects of a new pyrazole derivative, showing its potential in pharmacology (Oliveira et al., 2017).

  • Synthesis and Evaluation of Novel Pyrazoles for Drug Discovery : Exploration of pyrazoles in novel drug discovery, particularly for their anti-inflammatory and anti-cancer properties (Thangarasu et al., 2019).

  • Facile Synthesis of 5-Fluoropyrazoles : Development of an approach for the synthesis of 5-fluoropyrazoles, useful in medicinal chemistry and agrochemistry (Levchenko et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, Lucento Fungicide, which contains a pyrazole derivative, indicates that it is harmful if swallowed, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGIUQCVKHIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308348
Record name 5-Fluoro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-methyl-1H-pyrazole

CAS RN

69843-15-8
Record name 5-Fluoro-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69843-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 2
5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 4
5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-fluoro-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.